molecular formula C10H10Cl2O2 B2806609 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride CAS No. 4878-09-5

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride

Cat. No.: B2806609
CAS No.: 4878-09-5
M. Wt: 233.09
InChI Key: XSVVKXORYQPBMD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H10ClO2. It is a chlorinated derivative of phenoxyacetic acid and is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

2-chlorophenol+2-methylpropanoyl chloride2-(2-Chlorophenoxy)-2-methylpropanoyl chloride\text{2-chlorophenol} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} 2-chlorophenol+2-methylpropanoyl chloride→2-(2-Chlorophenoxy)-2-methylpropanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)acetyl chloride
  • 2-(2-Chlorophenoxy)propionyl chloride
  • 2-(2-Chlorophenoxy)butyryl chloride

Uniqueness

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

2-(2-chlorophenoxy)-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVVKXORYQPBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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